
Mafoprazine
Overview
Description
Mafoprazine is an antipsychotic compound belonging to the phenylpiperazine class. It is primarily used in veterinary medicine, particularly for the sedation of pigs. The compound is known for its ability to act as a dopamine receptor antagonist and adrenergic receptor modulator .
Scientific Research Applications
Mafoprazine has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving phenylpiperazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems in animal models.
Medicine: Studied for its potential use as an antipsychotic drug with fewer side effects compared to traditional antipsychotics.
Industry: Utilized in veterinary medicine for the sedation of animals, particularly pigs.
Mechanism of Action
Mafoprazine exerts its effects primarily through its action on dopamine and adrenergic receptors. It acts as a dopamine D2 receptor antagonist, blocking the effects of dopamine in the brain. Additionally, it has activity at adrenergic receptors, acting as an alpha-1 adrenergic receptor antagonist and an alpha-2 adrenergic receptor agonist. These actions contribute to its antipsychotic and sedative effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Mafoprazine interacts with several neuronal receptors, with the rank order of affinity being D2 > α1 > S2 > α2 >> D1 > β > mACh . The affinity of this compound for D2 receptors was found to be 2 times higher than that of azaperone, and 6 and 16 times lower than those of chlorpromazine and haloperidol, respectively .
Cellular Effects
This compound significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens . This suggests that this compound influences cell function by altering dopamine metabolism, which could impact cell signaling pathways and gene expression .
Molecular Mechanism
This compound likely exerts its effects at the molecular level through D2 receptor blocking activity and α-adrenergic activity . It demonstrates activity as a D2 dopamine receptor antagonist, an α1 adrenergic receptor antagonist, and an α2 adrenergic receptor agonist .
Preparation Methods
Mafoprazine is synthesized through a series of chemical reactions involving the combination of various reagents. The synthetic route typically involves the reaction of 4-(2-fluorophenyl)piperazine with 3-methoxypropylamine, followed by acetylation to form the final product . The industrial production methods involve similar steps but are scaled up to accommodate larger quantities and ensure consistency in the final product.
Chemical Reactions Analysis
Mafoprazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Comparison with Similar Compounds
Mafoprazine is similar to other phenylpiperazine derivatives such as azaperone and chlorpromazine. it has a unique profile in terms of its receptor binding affinities and pharmacological effects. For example, this compound has a higher affinity for dopamine D2 receptors compared to azaperone but lower than chlorpromazine. It also has distinct adrenergic receptor activities that contribute to its unique pharmacological profile .
Similar Compounds
- Azaperone
- Chlorpromazine
- Haloperidol
Properties
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCQBYGUQPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230310 | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80428-29-1 | |
| Record name | Mafoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAFOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

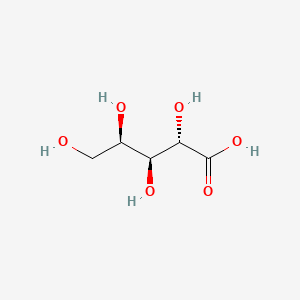

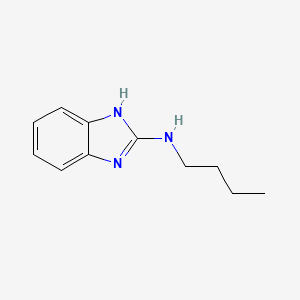
![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
![3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1675829.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B1675830.png)

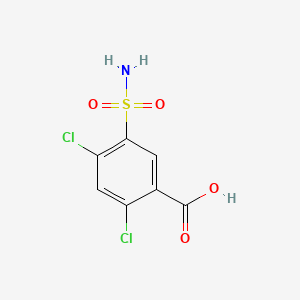
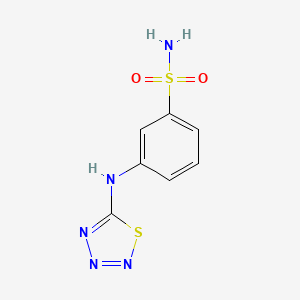
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)
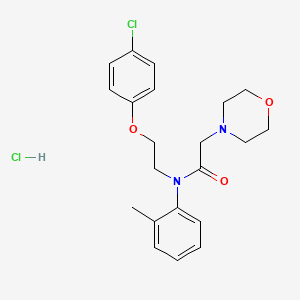
![2-[2-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1675844.png)
